molecular formula C25H24 B584618 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene CAS No. 619294-62-1

1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene

Cat. No. B584618
M. Wt: 324.467
InChI Key: FPESBQVTVSBBSE-OQKWZONESA-N
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Description

1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene, also known as JWH 176, is a cannabimimetic indene hydrocarbon with high affinity for the central cannabinoid (CB 1) receptor .

Scientific Research Applications

  • Small Organic Solar Cells : A study by Ali et al. (2020) designed molecules with central Naphthalene Di-Imide fragments for enhanced photovoltaic properties. These molecules, including variants of dihydro-1H-inden-1-ylidene structures, showed promising absorption strength and photovoltaic properties.

  • Thermal Conversion of Hydrocarbons : Schulz, Hofmann, and Zimmermann (1997) investigated the thermal conversion of hydrocarbons, including the formation of 1-methylene-1H-indene and other cycloisomerization products, at high temperatures. This process is relevant for understanding reactions under extreme conditions, such as in combustion or astrochemical environments (Schulz et al., 1997).

  • Phosphorescence Studies : The molecular geometry and phosphorescence of related compounds, including 1,2-dihydro-3H-benz[e]inden-3-one, have been studied by Burgt et al. (1996). These studies help in understanding the photophysical properties of such compounds.

  • Pyrolysis and PAH Formation : Jin et al. (2021) explored the pyrolysis of α-methyl-naphthalene, detailing the formation of monocyclic aromatics and small intermediates, contributing to the understanding of PAH (polycyclic aromatic hydrocarbons) formation in industrial and scientific applications (Jin et al., 2021).

  • Spectroscopy of Naphthalene Diimides : A study on the single-electron reduction of naphthalene diimides, including their spectroscopic properties, was conducted by Andric et al. (2004). This research is significant for understanding the electronic properties of these compounds.

  • Formation Mechanisms in the Interstellar Medium and Combustion Flames : Mebel, Landera, and Kaiser (2017) provided insights into the formation mechanisms of naphthalene and indene in different environments, including the interstellar medium and combustion flames. Their study is crucial for understanding the chemical reactions in these unique environments (Mebel et al., 2017).

properties

IUPAC Name

1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPESBQVTVSBBSE-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692895
Record name JWH-176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((E)-(3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene

CAS RN

619294-62-1
Record name 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA60GT97BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
M Fietzke, A Thomas, J Beike, MA Rothschild… - Forensic …, 2016 - Springer
The continuing rise of synthetic cannabinoids consumption remains an analytical challenge. Proof of the intake of these substances is crucial when it comes to driving under the …
Number of citations: 6 link.springer.com

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